4'-Fluoro-3-(4-methoxyphenyl)propiophenone

Übersicht

Beschreibung

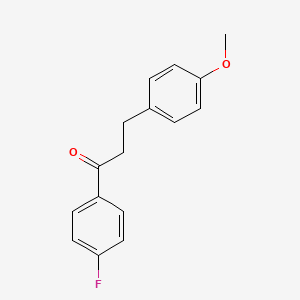

4’-Fluoro-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15FO2 It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and a methoxy group at the 4 position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-(4-methoxyphenyl)propiophenone typically involves the use of starting materials such as 4-fluorobenzaldehyde and 4-methoxyphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzaldehyde reacts with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to yield the desired product.

Industrial Production Methods: In industrial settings, the production of 4’-Fluoro-3-(4-methoxyphenyl)propiophenone can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Fluoro-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Formation of 4’-fluoro-3-(4-methoxyphenyl)benzoic acid.

Reduction: Formation of 4’-fluoro-3-(4-methoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of propiophenones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy in drug formulations .

Chalcone Derivatives

4'-Fluoro-3-(4-methoxyphenyl)propiophenone can serve as a precursor for synthesizing chalcone derivatives, which have shown promise as chemotherapeutic agents against diseases such as leishmaniasis . The synthesis typically involves Claisen–Schmidt condensation reactions, allowing for the introduction of diverse substituents that can modulate biological activity.

Material Science

Polymer Chemistry

Due to its unique chemical structure, this compound is explored in polymer chemistry for developing advanced materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating high-performance coatings and composites.

Synthesis of Functionalized Materials

The compound can also be utilized in the synthesis of functionalized materials that exhibit specific optical or electronic properties. By modifying the substituents on the phenyl rings, researchers can tailor the electronic characteristics of the resultant materials for applications in organic electronics or photonics .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a standard reference compound for chromatographic methods. Its distinct spectral properties allow for effective identification and quantification in complex mixtures, aiding in quality control processes in pharmaceutical manufacturing .

Case Studies

Wirkmechanismus

The mechanism of action of 4’-Fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Methylpropiophenone: Similar in structure but with a methyl group instead of a fluorine atom.

4’-Fluoropropiophenone: Lacks the methoxy group present in 4’-Fluoro-3-(4-methoxyphenyl)propiophenone.

3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone: Contains an additional fluorine atom at the 3’ position.

Uniqueness: 4’-Fluoro-3-(4-methoxyphenyl)propiophenone is unique due to the specific combination of the fluorine atom and methoxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biologische Aktivität

4'-Fluoro-3-(4-methoxyphenyl)propiophenone, a fluorinated derivative of propiophenone, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally related to other psychoactive substances, suggesting that it may exhibit significant interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FO2, with a molecular weight of approximately 270.29 g/mol. The presence of a fluorine atom and a methoxy group at specific positions on the phenyl ring enhances its electrophilic reactivity and influences its biological properties. The compound appears as a yellowish liquid, insoluble in water but miscible with organic solvents.

Biological Activity Overview

This compound exhibits several biological activities primarily due to its structural characteristics:

- Psychoactive Properties : Similar to other substituted propiophenones, this compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation and psychostimulant effects .

- Antioxidant Activity : Studies have indicated that derivatives with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Anticancer Potential : Preliminary research suggests that compounds related to this compound may possess anticancer activity against various cell lines, including glioblastoma and breast cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Neurotransmitter Interaction : The compound may act as a modulator of neurotransmitter release, particularly affecting dopaminergic and serotonergic systems.

- Aromatase Inhibition : Similar compounds have shown potential as aromatase inhibitors, which could be relevant in the context of hormone-dependent cancers .

- Radical Scavenging : The antioxidant activity may stem from the ability to scavenge free radicals, thus reducing oxidative damage in cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

- Psychoactive Effects : A study indicated that alpha-(4-Methoxyphenyl)propiophenone (a structural analog) exhibited stimulant properties similar to those of other psychoactive substances. Its influence on central nervous system activity was attributed to its structural similarity to known stimulants.

- Anticancer Activity : In vitro studies showed that certain derivatives demonstrated cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The most active compounds exhibited IC50 values significantly lower than those of established chemotherapeutics .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKSWYJVSFPGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644272 | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-78-5 | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.